8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 8-chloro-1,3-dimethylxanthine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenylethanol.
Substitution: Formation of 8-amino-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.
Scientific Research Applications
8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,3-dimethylxanthine: A structurally similar compound with different substituents.
4-methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the purine structure.
8-chloro-1,3-dimethylxanthine: Similar core structure but different functional groups.
Uniqueness
8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C17H17ClN4O4 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H17ClN4O4/c1-9(13(23)10-5-7-11(26-4)8-6-10)22-12-14(19-16(22)18)20(2)17(25)21(3)15(12)24/h5-9H,1-4H3 |
InChI Key |
YGTQZXMRKWNNKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)N2C3=C(N=C2Cl)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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